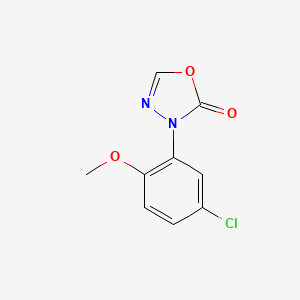
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Cyclization Reactions: The compound can form larger ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can include inhibition of microbial enzymes, modulation of signaling pathways in cancer cells, or reduction of inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Chloro-2-methoxyphenylsulfamoyl)-benzoic acid: This compound shares the 5-chloro-2-methoxyphenyl moiety but differs in its functional groups and overall structure.
5-Chloro-2-methoxypyrimidine: Another compound with a similar aromatic ring but different heterocyclic structure.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its 1,3,4-oxadiazole ring, which imparts distinct chemical and physical properties. This ring system is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile building block in synthetic chemistry .
Propiedades
Número CAS |
64890-66-0 |
|---|---|
Fórmula molecular |
C9H7ClN2O3 |
Peso molecular |
226.61 g/mol |
Nombre IUPAC |
3-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H7ClN2O3/c1-14-8-3-2-6(10)4-7(8)12-9(13)15-5-11-12/h2-5H,1H3 |
Clave InChI |
GZSKONMTOQVXIK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)N2C(=O)OC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


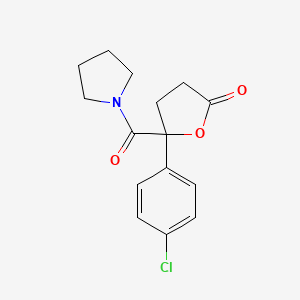
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
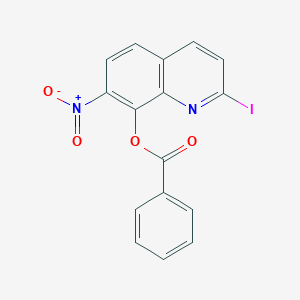
![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)

![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
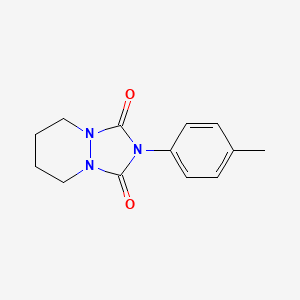
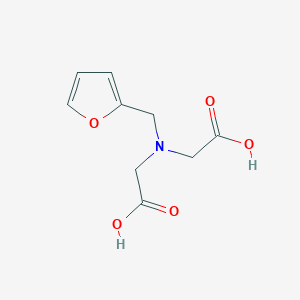
![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)

